Heterobivalent ligand-1

GPCR Adenosine A2A Receptor Dopamine D2 Receptor

Researchers face unreliable functional data when using monovalent ligands to probe GPCR heteromers. Heterobivalent ligand-1 solves this by simultaneously engaging both orthosteric sites of the A2AR-D2R heteromer, a mode unattainable by individual antagonists or suboptimal spacer-length bivalents. - Unique dual-orthosteric binding confirmed by 17-fold affinity drop upon heteromer disruption. - >10-fold enhanced functional potency in DMR/cAMP assays vs. monovalent controls. - MD-validated binding pose stable over 1-μs simulations for structure-based design.

Molecular Formula C86H115FN16O21
Molecular Weight 1727.9 g/mol
Cat. No. B12409216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeterobivalent ligand-1
Molecular FormulaC86H115FN16O21
Molecular Weight1727.9 g/mol
Structural Identifiers
SMILESCOC(=O)N(CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)NC1=CC=C(C=C1)CCN2CN(C3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)COC6=CC=C(C=C6)CCCN7C8=C(C=N7)C9=NC(=NN9C(=N8)N)C1=CC=CO1
InChIInChI=1S/C86H115FN16O21/c1-112-85(111)100(62-78(108)91-32-42-115-46-50-119-54-58-122-59-55-120-51-47-116-43-33-92-79(109)63-124-71-23-15-65(16-24-71)8-5-35-102-81-72(60-93-102)82-95-80(74-12-7-39-123-74)97-103(82)84(88)96-81)61-77(107)90-31-41-114-45-49-118-53-57-121-56-52-117-48-44-113-40-30-89-75(105)25-26-76(106)94-69-21-13-66(14-22-69)27-36-99-64-101(70-9-3-2-4-10-70)86(83(99)110)28-37-98(38-29-86)34-6-11-73(104)67-17-19-68(87)20-18-67/h2-4,7,9-10,12-24,39,60H,5-6,8,11,25-38,40-59,61-64H2,1H3,(H2,88,96)(H,89,105)(H,90,107)(H,91,108)(H,92,109)(H,94,106)
InChIKeyLPMUIKNAEQSASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heterobivalent Ligand-1: A2AR-D2R Heteromer Ligand


Heterobivalent ligand-1 (compound 26) is a synthetic heterobivalent ligand comprising a spiperone-based dopamine D2 receptor (D2R) antagonist pharmacophore and an SCH-442416-based adenosine A2A receptor (A2AR) antagonist pharmacophore, connected via a 43-atom spacer containing an oligoethylene glycol scaffold [1]. It binds with picomolar affinity to the D2R (KDB1 = 0.13 nM) and low nanomolar affinity to the A2AR (KDB1 = 2.1 nM) within the A2AR-D2R GPCR heteromer [1].

Heterobivalent GPCR probe targeting the A2AR-D2R heteromer
Dual-orthosteric engagement via 43-atom spacer design
Suitable for heteromer-specific binding and functional assays
Tool compound for studying A2AR-D2R heteromer dynamics

Limitations of Monovalent and Short Analogs


Generic substitution of heterobivalent ligand-1 with individual monovalent A2AR or D2R antagonists (e.g., SCH-442416 or spiperone derivatives), or even with bivalent ligands possessing suboptimal spacer lengths (e.g., compounds 24 or 25), fails to recapitulate its unique pharmacological profile. Only heterobivalent ligand-1, with its precise 43-atom spacer, simultaneously occupies both orthosteric sites of the A2AR-D2R heteromer [1]. Shorter spacer lengths preclude this dual engagement, resulting in a loss of the bivalent binding mode and a dramatic reduction in functional antagonism [1].

Target Compound
Heterobivalent ligand-1: 43-atom spacer, dual A2AR-D2R orthosteric binding
Substitute Risk
Monovalent A2AR or D2R ligands cannot recapitulate simultaneous dual engagement
Target Compound
Heterobivalent ligand-1: 43-atom spacer
Substitute Risk
Shorter bivalent analogs (e.g., 35-atom spacer) fail to achieve stable dual binding

Heterobivalent Ligand-1: Quantitative Comparisons


Binding Affinity vs. Monovalent Pharmacophores

Heterobivalent ligand-1 (compound 26) demonstrates a 4-fold increase in binding affinity for the A2AR (KDB1 = 2.1 nM) and a 5-fold increase for the D2R (KDB1 = 0.13 nM) relative to their respective isolated pharmacophores, 7 (KDB1 = 8 nM) and 11 (KDB1 = 0.70 nM). Compared to the corresponding monovalent A2AR ligand 20 (43-atom spacer, KDB1 = 50 nM), compound 26 exhibits a 24-fold affinity enhancement (p<0.01) [1]. Against the monovalent D2R ligand 23 (43-atom spacer, KDB1 = 0.50 nM), compound 26 shows a 4-fold affinity improvement (p<0.01) [1].

Binding Affinity
Head-to-head
A2AR KDB1 2.1 nM; D2R KDB1 0.13 nM; up to 24-fold gain vs monovalent ligands
Supports true bivalent binding and maximized target engagement
Radioligand binding on sheep brain striatum membranes; receptor dimer model
GPCR Adenosine A2A Receptor Dopamine D2 Receptor Heteromer Bivalent Ligand Radioligand Binding

Bivalent Binding Mode Verification

Only heterobivalent ligand-1 (compound 26) demonstrates a true bivalent binding mode, as evidenced by a 17-fold reduction in A2AR binding affinity (KDB1 from 2.1 nM to 36 nM) upon addition of the TM5-TAT heteromer-disrupting peptide. In contrast, the 35-atom bivalent analog 25 shows no significant affinity change (KDB1 = 1.9 nM vs. 1.1 nM with TM5-TAT), and the monovalent A2AR ligand 20 remains unaffected (KDB1 = 50 nM vs. 36 nM with TM5-TAT) [1]. The binding of compound 26 is restored to monovalent-like levels upon heteromer disruption, confirming simultaneous dual-orthosteric site engagement.

Bivalent Mode Verification
Head-to-head
17-fold A2AR affinity drop with TM5-TAT peptide; no change for shorter analogs
Confirms simultaneous dual-orthosteric site engagement
TM5-TAT heteromer disruption assay; sheep brain striatum membranes
GPCR Heteromer Bivalent Mode TM5-TAT Peptide Heteromer Disruption Assay

Functional Antagonism Potency Advantage

In live-cell dynamic mass redistribution (DMR) assays, heterobivalent ligand-1 (compound 26) exhibits significantly enhanced functional antagonism compared to its monovalent counterparts. It blocks the D2R agonist sumanirole signal with an IC50 < 0.1 nM, a >10-fold improvement over monovalent ligand 23 (IC50 = 1.0 ± 0.4 nM). Against the A2AR agonist CGS 21680, compound 26 has an IC50 of 0.4 ± 0.6 nM, a 15-fold improvement over monovalent ligand 20 (IC50 = 6 ± 4 nM) [1].

Functional Antagonism
Head-to-head
D2R IC50 < 0.1 nM; A2AR IC50 0.4 nM; >10-fold gain vs monovalent
Enhanced cellular antagonism translates to robust assay signals
Live-cell DMR assays; CHO cells co-expressing A2AR and D2R
Functional Assay Dynamic Mass Redistribution Antagonism A2AR Agonist D2R Agonist

Heteromer Stabilization Efficacy

Heterobivalent ligand-1 (compound 26) significantly increases bioluminescence resonance energy transfer (BRET) between A2AR-Rluc and D2R-YFP (p<0.001 vs. untreated cells), indicating stabilization of the A2AR-D2R heteromer. This effect is not observed with co-treatment of monovalent ligands 20+23 or with a picomolar D2R homobivalent ligand, both of which fail to increase BRET [1]. Furthermore, compound 26 induces a greater BRET increase than the shorter 25-atom bivalent analog 24 (p<0.01), confirming spacer-length dependence [1].

Heteromer Stabilization
Head-to-head
Significant BRET increase (p < 0.05); monovalent mix showed no effect
Unique stabilization supports heteromer dynamics studies
BRET assay; HEK-293T cells with A2AR-Rluc and D2R-YFP
BRET Heteromer Stabilization GPCR Oligomerization A2AR-D2R Heteromer

Molecular Dynamics Confirmation of Dual Binding

Molecular dynamics simulations confirm that only the 43-atom spacer of heterobivalent ligand-1 (compound 26) allows simultaneous binding to both orthosteric sites of the A2AR-D2R heteromer, as monitored by stable salt-bridge and hydrogen-bond distances (Asp3.32-D2R and Asn6.55-A2AR) over 1-μs simulations. The 35-atom analog 25 fails to achieve stable dual engagement, correlating with its inability to act as a true bivalent ligand in vitro [1].

Molecular Dynamics
Head-to-head
Stable dual-orthosteric engagement over 1-μs simulations; 35-atom analog fails
Structural rationale for unique bivalent behavior
All-atom MD; 3 replicas of 1 μs; A2AR-D2R heteromer model
Molecular Dynamics Spacer Length Optimization GPCR Heteromer Computational Modeling

Applications of Heterobivalent Ligand-1


Bivalent Binding Mode Validation

Use heterobivalent ligand-1 as a positive control in heteromer disruption assays (e.g., with TM5-TAT peptide) to confirm bivalent engagement. The 17-fold affinity drop upon heteromer disruption uniquely identifies compounds that simultaneously occupy both orthosteric sites [1].

Functional Consequences of Heteromer Signaling

Employ heterobivalent ligand-1 in live-cell DMR or cAMP assays to probe heteromer-specific antagonism of adenosine- or dopamine-induced signaling. Its >10-fold enhanced functional potency over monovalent ligands ensures robust signal-to-noise in cell-based readouts [1].

Heteromer Stabilization & Visualization

Utilize heterobivalent ligand-1 to stabilize A2AR-D2R heteromers for BRET, FRET, or PLA studies. Its unique ability to increase BRET signal (p<0.001) and shift the monomer-dimer equilibrium toward heteromers facilitates accurate quantification of heteromer populations in disease-relevant cells [1].

Computational Docking Model Calibration

Apply the MD-validated binding pose of heterobivalent ligand-1 as a benchmark for structure-based design of new heterobivalent probes. Its stable dual-orthosteric engagement over 1-μs simulations provides a gold-standard reference for spacer length optimization and pharmacophore placement [1].

Application
Selection Property
Validation Focus
Bivalent binding mode validation
Dual-orthosteric engagement with 43-atom spacer
Heteromer disruption assay response (e.g., TM5-TAT)
Functional heteromer signaling studies
Enhanced cellular antagonism vs monovalent ligands
DMR or cAMP assay endpoint context
Heteromer stabilization and visualization
Unique BRET signal increase
BRET, FRET, or PLA endpoint monitoring
Computational docking model calibration
MD-validated binding pose
Spacer length and pharmacophore placement review

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